Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine
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Overview
Description
Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities
Scientific Research Applications
Mechanism of Action
Future Directions
Piperidine derivatives continue to be a focus of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.
Preparation Methods
The synthesis of Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine typically involves the formation of the piperidine ring followed by the introduction of the thiazole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonamide Formation: Introduction of the dimethylsulfamoylamino group via sulfonamide formation reactions.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Dimethyl({[1-(1,3-thiazol-2-YL)piperidin-4-YL]sulfamoyl})amine can be compared with other piperidine and thiazole derivatives:
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs exhibit similar biological activities but differ in their specific targets and applications.
Thiazole Derivatives: Thiazole-containing compounds, such as thiamine (vitamin B1), have distinct biological roles and applications.
The uniqueness of this compound lies in its combined piperidine and thiazole structure, which may offer synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S2/c1-13(2)18(15,16)12-9-3-6-14(7-4-9)10-11-5-8-17-10/h5,8-9,12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIZWBCLKBWIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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